

Application Notes and Protocols for the Regioselective Synthesis of N-Methylated Indazoles

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Compound of Interest

Compound Name: *4-Chloro-1-methyl-1H-indazole*

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Introduction

Indazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic, which often leads to the formation of a mixture of N1- and N2-alkylated regioisomers during synthesis. The regioselectivity of N-methylation is a critical factor, as the biological activity of the resulting isomers can differ significantly. For instance, the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of the anticancer drug Pazopanib.^[1]

The regiochemical outcome of the methylation of indazoles is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.^[1] These factors determine whether the reaction is under kinetic or thermodynamic control. Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer, making the N1-methylated product the thermodynamically favored isomer.^{[1][2][3]} Conversely, the N2 position is often more kinetically accessible, and its alkylation is favored under kinetic control.^[2]

This document provides detailed application notes and experimental protocols for the regioselective synthesis of N-methylated indazoles, enabling researchers to selectively target either the N1 or N2 position.

Data Presentation: Comparison of Methylation Methods

The following table summarizes quantitative data for various methods used in the N-methylation of indazoles, providing a clear comparison of their efficiency and regioselectivity.

Indazole Substrate	Methylation Agent	Base	Solvent	Temp. (°C)	N1:N2 Ratio	Total Yield (%)	Reference
6-Nitro-1H-indazole	Dimethyl sulfate	KOH	-	45	~1:1	86 (42% N1, 44% N2)	[2][4]
6-Nitro-1H-indazole	Methyl iodide	-	-	100	N2 selective	Not specified	[2][4]
Indazole	Isobutyl bromide	K ₂ CO ₃	DMF	120	58:42	72 (47% N1, 25% N2)	[5]
3-Methyl-6-nitro-1H-indazole	Methyl iodide or Dimethyl sulfate	NaH	THF	0 to RT	N1 selective	Not specified	[1]
3-Methyl-6-nitro-1H-indazole	Dimethyl carbonate	DABCO	DMF	Reflux	N2 selective	Not specified	[1]
Indazole-3-carboxylic acid	Dimethyl sulfate	Calcium methoxide	Methanol	Reflux	N1 selective	93 (crude)	[6]
Various Indazoles	Methyl 2,2,2-trichloroacetimidate	TfOH or Cu(OTf) ₂	-	-	N2 selective	High yields	[2][7]
5-Bromo-1H-indazole-3-	Methyl iodide	K ₂ CO ₃	DMF	RT	1:1.1	84 (44% N1, 40% N2)	[8]

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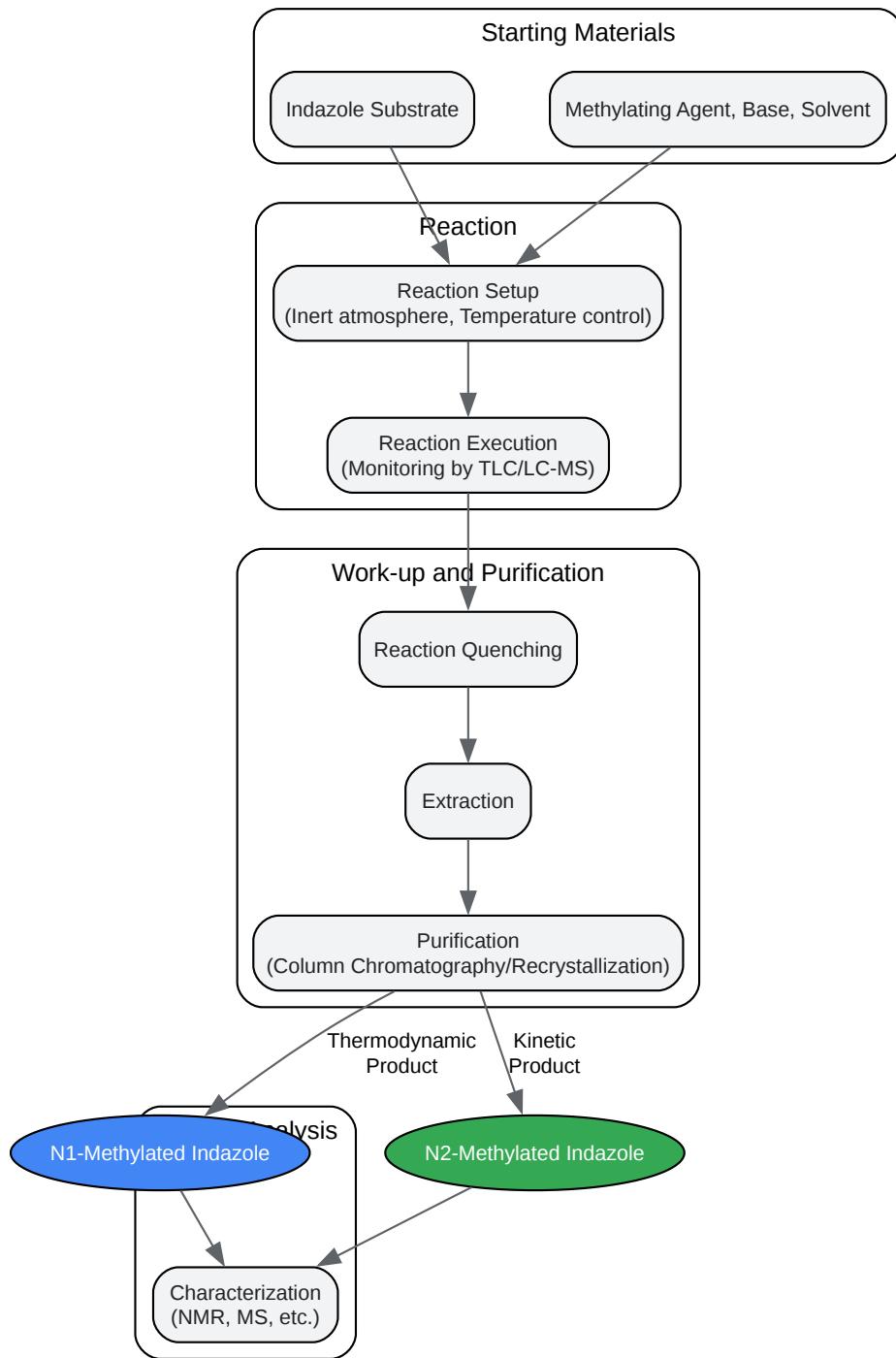
5-Bromo-
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Nitroinda bromoac Cs₂CO₃ DMF RT >95:5 75 [10]

Experimental Workflow and Signaling Pathways

The general workflow for the regioselective N-methylation of indazoles can be visualized as a series of steps starting from the selection of the indazole substrate and leading to the isolation of the desired N-methylated product. The choice of reaction conditions is paramount in directing the methylation to the desired nitrogen atom.

General Workflow for Regioselective N-Methylation of Indazoles

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Caption: General experimental workflow for the regioselective N-methylation of indazoles.

Experimental Protocols

Herein, we provide detailed protocols for the selective synthesis of N1- and N2-methylated indazoles.

Protocol 1: Selective N1-Methylation of 3-Methyl-6-nitro-1H-indazole (Thermodynamic Control)[1]

This protocol favors the formation of the thermodynamically more stable N1-methylated isomer.

Materials:

- 3-Methyl-6-nitro-1H-indazole
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Methyl iodide (CH_3I) or Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere setup (Nitrogen or Argon)
- Ice bath

Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of 3-methyl-6-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
- Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-6-nitro-1H-indazole.

Protocol 2: Selective N2-Methylation of 3-Methyl-6-nitro-1H-indazole (Kinetic Control)[1]

This protocol is designed to yield the kinetically favored N2-methylated isomer, a key intermediate for Pazopanib.

Materials:

- 3-Methyl-6-nitro-1H-indazole
- Triethylenediamine (DABCO)
- N,N-Dimethylformamide (DMF)

- Dimethyl carbonate (DMC)

- Water

- Round-bottom flask

- Magnetic stirrer

- Reflux condenser

Procedure:

- Dissolve 3-methyl-6-nitro-1H-indazole (10.00 g, 56 mmol) and triethylenediamine (6.40 g, 56 mmol) in 100 mL of N,N-dimethylformamide (DMF) in a round-bottom flask.[1]
- Stir the reaction mixture at room temperature for 15 minutes.[1]
- Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise to the mixture.[1]
- Heat the reaction system to reflux temperature and continue stirring for 6 hours.[1]
- After cooling to room temperature, add 120 mL of water and stir for 15 minutes to precipitate the product.[1]
- Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.[1]

Protocol 3: Selective N2-Alkylation using Methyl 2,2,2-Trichloroacetimidate[2][7]

This method provides a general and highly selective procedure for the N2-alkylation of various indazoles under acidic conditions.

Materials:

- 1H-Indazole or substituted 1H-indazole

- Methyl 2,2,2-trichloroacetimidate

- Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate ($\text{Cu}(\text{OTf})_2$)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath

Procedure:

- To a solution of the 1H-indazole (1.0 equivalent) in anhydrous DCM, add methyl 2,2,2-trichloroacetimidate (1.2 equivalents).
- Add the catalyst (TfOH or $\text{Cu}(\text{OTf})_2$, 0.1-0.2 equivalents) dropwise at 0 °C.
- Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
- Quench the reaction with a saturated aqueous solution of NaHCO_3 .
- Separate the layers and extract the aqueous phase with DCM.
- Combine the organic layers, dry over Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the residue by column chromatography to yield the pure N2-methylated product.

Conclusion

The regioselective N-methylation of indazoles is a crucial transformation in the synthesis of many biologically active molecules. By carefully selecting the reaction conditions, chemists can favor the formation of either the thermodynamically controlled N1-isomer or the kinetically controlled N2-isomer. The protocols provided in this document offer reliable methods for achieving high regioselectivity in the N-methylation of indazoles, facilitating the synthesis of

specific isomers for drug discovery and development. The choice of a strong, non-nucleophilic base in an aprotic solvent generally leads to the N1-isomer, while conditions employing reagents like dimethyl carbonate with a base such as DABCO, or the use of methyl 2,2,2-trichloroacetimidate under acidic conditions, have proven effective for the selective synthesis of the N2-isomer.[1][2][7]

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